1-フェニルシクロペンチルアミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

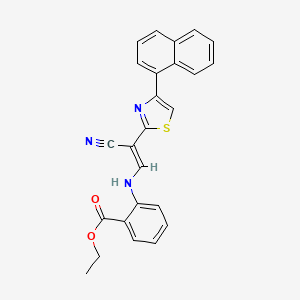

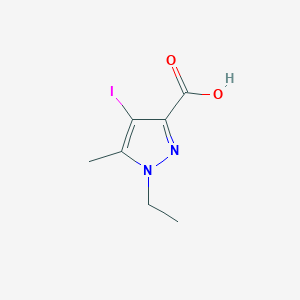

1-Phenylcyclopentylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.71. The purity is usually 95%.

BenchChem offers high-quality 1-Phenylcyclopentylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclopentylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究の焦点: 科学者たちは、神経伝達物質系、受容体結合、および行動反応に対するその影響を研究しています。 認知増強剤または気分調節剤としての可能性を調査する研究が進行中 .

- 動力学的分解能: 研究者は、カンジダ・アンタルクティカ由来のリパーゼBを用いたシペンアミンの動力学的分解能を調査してきました。 この酵素は、シペンアミンのエナンチオマーを効果的に分離することができ、これは薬剤開発にとって非常に重要です .

- 法的影響: コントロールされた興奮剤との類似性にもかかわらず、シペンアミンは世界中で合法です。 研究者たちは、既存の興奮剤に対するより安全な代替手段としての可能性を検討しています .

精神刺激薬研究

酵素動力学と分解能

相同性研究

創薬とアナログ探索

要約すると、シペンアミン塩酸塩は、精神刺激薬の特性から酵素動力学、そして潜在的な神経保護に至るまで、科学的な探求のための魅力的な道筋を提供しています。 その独自の構造と法的ステータスは、継続的な研究のための興味深い課題となっています . 何かご質問や詳細が必要な場合は、お気軽にお問い合わせください!

作用機序

Target of Action

1-Phenylcyclopentylamine hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant drug It’s structurally similar to cyclopentolate, which is an anticholinergic that primarily targets muscarinic receptors in the muscles of the eye . Another structurally similar compound, Iso-phenylcyclopentylamine Hydrochloric, targets DAT, NET, and SERT, acting as a dopamine, norepinephrine, and serotonin reuptake inhibitor .

Mode of Action

Based on its structural similarity to cyclopentolate, it may block muscarinic receptors, leading to dilation of the pupil (mydriasis) and preventing the eye from accommodating for near vision (cycloplegia) . If it acts similarly to Iso-phenylcyclopentylamine Hydrochloric, it may inhibit the reuptake of dopamine, norepinephrine, and serotonin .

Biochemical Pathways

If it acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, it could affect various neurotransmitter pathways in the brain .

Result of Action

If it acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling .

特性

IUPAC Name |

1-phenylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWPTXHRLRYUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-90-2 |

Source

|

| Record name | 1-phenylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)

![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)

![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/new.no-structure.jpg)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2438928.png)

![N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2438930.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2438933.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2438934.png)

![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2438936.png)